Idoxifene

Genotoxicity Drug Safety DNA Adductomics

Idoxifene (CAS 116057-75-1) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, structurally analogous to tamoxifen. Developed to improve the therapeutic index for hormone-responsive breast cancer and postmenopausal osteoporosis, idoxifene exhibits tissue-specific estrogen agonist and antagonist activities.

Molecular Formula C28H30INO
Molecular Weight 523.4 g/mol
CAS No. 116057-75-1
Cat. No. B1683870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdoxifene
CAS116057-75-1
Synonyms1-(4-iodophenyl)-1-(4-(2-pyrrolidinoethoxy)phenyl)-2-phenyl-1-butene
4-iodopyrrolidinotamoxifen
idoxifene
Pyr-I-Tam
pyrrolidino-4-iodotamoxifen
Molecular FormulaC28H30INO
Molecular Weight523.4 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4
InChIInChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27-
InChIKeyJJKOTMDDZAJTGQ-DQSJHHFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Idoxifene (CAS 116057-75-1) for Research Procurement: A Triphenylethylene SERM with Differentiated Genotoxicity and Agonist Profiles


Idoxifene (CAS 116057-75-1) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, structurally analogous to tamoxifen [1]. Developed to improve the therapeutic index for hormone-responsive breast cancer and postmenopausal osteoporosis, idoxifene exhibits tissue-specific estrogen agonist and antagonist activities [2]. Its distinct pharmacological profile, characterized by reduced genotoxicity and lower agonist activity in breast tissue compared to tamoxifen, positions it as a valuable tool compound for investigating SERM mechanisms, cross-resistance phenomena, and safer anti-estrogen design [3].

Idoxifene (CAS 116057-75-1) Beyond Tamoxifen: Why Class-Level Substitution Compromises Research Integrity in SERM Studies


Triphenylethylene SERMs are not functionally interchangeable. While idoxifene, tamoxifen, toremifene, and droloxifene share a common core structure, critical differences in metabolism, receptor pharmacology, and genotoxicity undermine the validity of substituting one for another in experimental models. Idoxifene's reduced propensity to form DNA adducts [1] and its unique cell-specific ERE-dependent agonist activity in osteoblasts (in contrast to raloxifene's antagonism) [2] directly impact outcomes in toxicology and bone biology studies. Furthermore, documented partial cross-resistance with tamoxifen in MCF-7 xenograft models [3] means that using tamoxifen as a generic 'SERM control' may yield misleading conclusions about resistance mechanisms. Procuring idoxifene specifically is therefore essential for researchers seeking to isolate or leverage these distinct pharmacological properties.

Quantitative Differentiation of Idoxifene (CAS 116057-75-1): A Comparator-Based Evidence Guide for Informed Compound Selection


Idoxifene Metabolite Generates 50% Fewer DNA Adducts Than Tamoxifen Metabolite, Indicating Reduced Genotoxic Hazard

The genotoxic potential of idoxifene is significantly lower than that of tamoxifen, a critical differentiator for long-term prophylaxis models. In a direct comparison, the putative active metabolite alpha-hydroxyidoxifene generated one-half the number of DNA adducts relative to the corresponding tamoxifen metabolite, alpha-hydroxytamoxifen [1]. This reduction aligns with mechanistic predictions that the 4-iodo substitution in idoxifene stabilizes the reactive carbocation intermediate, thereby decreasing DNA reactivity [1].

Genotoxicity Drug Safety DNA Adductomics

Idoxifene Exhibits No Detectable DNA Adducts in Rat Hepatocytes at 10 µM, Unlike Tamoxifen's Detectable Adduct Formation

In a cellular context, idoxifene's reduced genotoxicity is starkly evident. Analysis using the sensitive 32P-postlabeling method revealed no detectable DNA adducts in cultured rat hepatocytes treated with 10 µM idoxifene [1]. In contrast, tamoxifen induces measurable adducts in the same experimental system [1]. This absence of detectable adducts strongly supports the hypothesis that idoxifene presents a much lower genotoxic hazard than tamoxifen [1].

Hepatotoxicity DNA Adducts Preclinical Toxicology

Idoxifene Functions as an ERE-Dependent Agonist in Osteoblasts, Contrasting with Raloxifene's Antagonism in the Same Cell Type

Idoxifene and raloxifene, both SERMs, exhibit fundamentally different mechanisms of action in osteoblastic cells. In reporter gene assays using human (MG-63) and rat (Ros 17/2.8) osteosarcoma cells transfected with ERE-luciferase constructs, idoxifene acts as a direct estrogen agonist via an ER/ERE-mediated mechanism [1]. Conversely, raloxifene acts as an antagonist in this same ERE-dependent pathway, failing to induce luciferase activity and even inhibiting the agonist activity of 17β-estradiol and idoxifene [1].

Osteoporosis Bone Biology SERM Pharmacology

Idoxifene Treatment Reduces MCF-7 Tumor Establishment Rate to 9% vs. 36% for Tamoxifen in Xenograft Models

In a direct comparison of anti-estrogen efficacy, idoxifene demonstrated superior suppression of MCF-7 breast tumor establishment relative to tamoxifen. Following implantation of wild-type MCF-7 tumor pieces into ovariectomized athymic mice, only 1 out of 11 (9%) tumors became established in the idoxifene-treated group after 4 months, compared to 4 out of 11 (36%) in the tamoxifen-treated group [1]. This indicates that idoxifene's reduced agonist activity translates to weaker growth support for hormone-dependent tumors in vivo [1].

Breast Cancer Xenograft Anti-estrogen Resistance

Idoxifene Reduces Ki67 Proliferation Index in ER+ Primary Breast Tumors by 32%, Demonstrating Direct Antiproliferative Effect

In a placebo-controlled trial in postmenopausal patients with primary breast cancer, a short course of idoxifene (40 mg/day for 14-21 days) led to a statistically significant reduction in tumor cell proliferation. The mean percentage of Ki67-positive cells in ER-positive tumors fell from 19.7% (±2.7% SE) to 13.4% (±3.4% SE) in the idoxifene-treated group (P=0.0043), a relative reduction of 32% [1]. No significant change was observed in the placebo-treated group [1].

Breast Cancer Biomarker Clinical Pharmacology

Optimal Research Applications for Idoxifene (CAS 116057-75-1) Based on Quantified Differential Evidence


Investigating SERM-Induced Genotoxicity and Hepatic Safety

Idoxifene's markedly reduced DNA adduct formation (50% fewer adducts from its metabolite vs. tamoxifen metabolite [1] and no detectable adducts in rat hepatocytes at 10 µM [2]) makes it an essential positive control or alternative compound in genotoxicity assays. Researchers studying tamoxifen-associated liver carcinogenesis can use idoxifene to dissect structure-toxicity relationships or to establish a less genotoxic baseline for novel anti-estrogen candidates.

Dissecting Cell-Specific SERM Mechanisms in Bone Biology

Given its unique function as an ERE-dependent agonist in osteoblastic cells—a property not shared by raloxifene [3]—idoxifene is the compound of choice for research into the classical estrogen receptor pathway in bone. Studies exploring SERM-mediated bone formation or the differential regulation of bone cell function via ERE-dependent versus ERE-independent mechanisms should select idoxifene to activate this specific pathway.

Modeling Acquired Anti-Estrogen Resistance and Partial Cross-Resistance

Idoxifene's demonstrated ability to reduce the establishment of MCF-7 tumors (9% vs. 36% for tamoxifen) and its lack of complete cross-resistance in tamoxifen-resistant models [4] positions it as a critical tool for studying resistance mechanisms. It allows researchers to compare the evolution of resistance under different SERM pressures or to test novel combination therapies intended to delay or overcome endocrine resistance.

Ex Vivo and In Vivo Pharmacodynamic Studies of Tumor Proliferation

The validated, quantitative reduction in the Ki67 proliferation index (32% relative reduction) in primary human breast tumors [5] establishes idoxifene as a reliable reference compound for preclinical pharmacodynamic studies. It can be used to benchmark the antiproliferative efficacy of new SERMs or other endocrine therapies in patient-derived xenograft (PDX) models or ex vivo tumor explant cultures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idoxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.